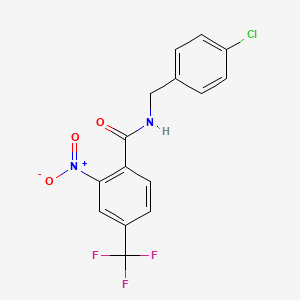

N-(4-chlorobenzyl)-2-nitro-4-(trifluoromethyl)benzenecarboxamide

Descripción general

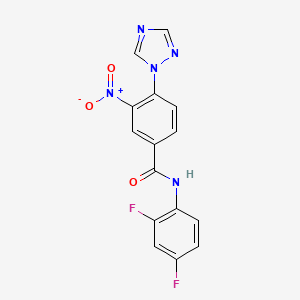

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl or benzylidene group with a nitro group, a trifluoromethyl group, and a carboxamide group . For example, the synthesis of “N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine” involved the reaction of 1-chloro-4-((4-nitrophenoxy)methyl)benzene with Raney Nickel to produce 4-((4-chlorobenzyl)oxy)aniline .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR, MS, HRMS, and X-ray diffraction . The compound “N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine” was found to crystallize in the monoclinic space group .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions such as the choice of base, solvent, and reaction temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “4-(Trifluoromethyl)benzyl bromide” include a solid form, a refractive index of 1.484, a boiling point of 65-69 °C, a melting point of 29-33 °C, and a density of 1.546 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Diflunisal Carboxamides : This study focused on the synthesis of compounds related to the requested molecule through the amidation of carboxylic acid and esterification of the phenolic hydroxy group of diflunisal, a known anti-inflammatory drug. Single-crystal X-ray diffraction confirmed the structure of the synthesized compounds, illustrating the role of intermolecular hydrogen bonds in stabilizing their packing (Zhong et al., 2010).

Preparation and Performance Study of Polyimide Film : The research involved synthesizing a precursor and subsequently reducing it to form a specific polyimide film. The study offers insights into the applications of such compounds in the development of transparent and high-performance materials (Fu Ju-sun, 2010).

Molecular Assembly and Response

Molecular Assembly and Ferroelectric Response of Benzenecarboxamides : This investigation explored the molecular assembly and phase transition behavior of benzenecarboxamide derivatives. The study demonstrated how intermolecular hydrogen bonding and π-stacking interactions influence the formation of nanofibers, contributing to the materials' organogelation properties and ferroelectric responses (Shishido et al., 2014).

Synthesis and Properties of Ortho-linked Polyamides : This research synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, focusing on their solubility, film-forming abilities, and thermal stability. The study is relevant for understanding the material characteristics of compounds with similar structural features (Hsiao et al., 2000).

Biological Applications and Antimicrobial Activity

Synthesis and Biological Evaluation of Benzothiazole Derivatives : Highlighting the antitumor potential of benzothiazole derivatives synthesized based on a specific compound structure. This research emphasizes the importance of structural modification for enhancing biological stability and antitumor efficacy, showcasing the relevance of chemical synthesis in drug development (Yoshida et al., 2005).

Synthesis, Crystal Structure, and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide : This study synthesized and analyzed the structure of a compound exhibiting significant aphicidal and antifungal activities. It provides a foundation for designing novel pest control agents and fungicides, emphasizing the agricultural applications of such chemical compounds (Qin et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-nitro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O3/c16-11-4-1-9(2-5-11)8-20-14(22)12-6-3-10(15(17,18)19)7-13(12)21(23)24/h1-7H,8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQYQFLEBECRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-amino-2-(4-chlorophenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3127207.png)

![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)

![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)